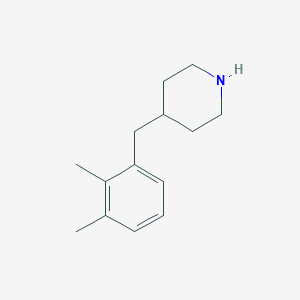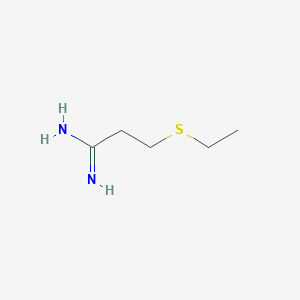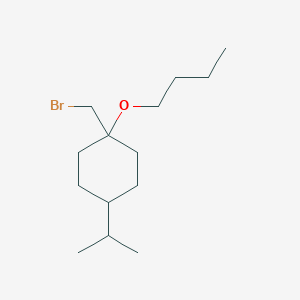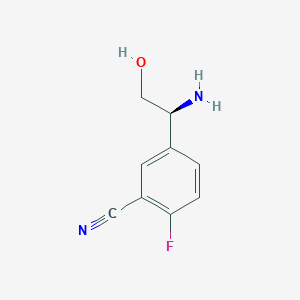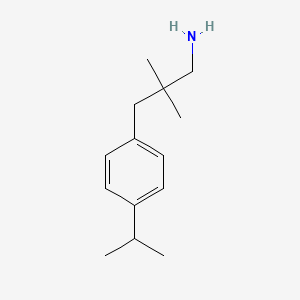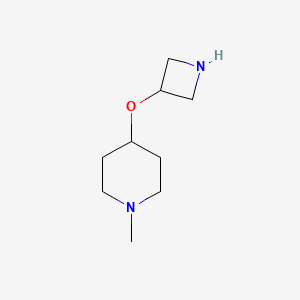
(E)-3-(2,3-difluorophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,3-difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acrylating agent adds to the aldehyde group of 2,3-difluorobenzaldehyde, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
(E)-3-(2,3-difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is 3-(2,3-difluorophenyl)acrylic acid.
Reduction: The major product is 3-(2,3-difluorophenyl)acryl alcohol.
Substitution: The major products depend on the specific substitution reaction but may include halogenated or nitrated derivatives.
科学研究应用
(E)-3-(2,3-difluorophenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (E)-3-(2,3-difluorophenyl)acrylaldehyde exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways, potentially leading to changes in cellular function or signaling.
相似化合物的比较
Similar Compounds
(E)-3-(2,4-difluorophenyl)acrylaldehyde: Similar structure but with fluorine atoms at different positions.
(E)-3-(2,3-dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(2,3-difluorophenyl)acrylic acid: Oxidized form of the compound.
Uniqueness
(E)-3-(2,3-difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C9H6F2O |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
(E)-3-(2,3-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |
InChI 键 |
TXOMKODUUBRTSU-DUXPYHPUSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C=O |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)

